4(3H)-Quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- is a synthetic organic compound classified under quinazolinone derivatives. This compound features a unique structure that combines a quinazolinone moiety with a naphthalene ring substituted with hydroxyl groups. The molecular formula for this compound is , and it has a molecular weight of approximately 318.3 g/mol. Its CAS number is 61741-80-8, indicating its recognition in chemical databases.
The synthesis of 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- typically involves the condensation reaction between 2,7-dihydroxynaphthalene and 2-methyl-4(3H)-quinazolinone. This reaction can be catalyzed by various acids or bases and generally requires solvents such as ethanol or methanol to facilitate the process.
The molecular structure of 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- can be described as follows:
This structure illustrates the integration of both quinazolinone and naphthalene components, which may confer specific biological and chemical properties.
4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- is capable of undergoing various chemical reactions:
Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly employed. Reaction conditions typically require careful control of temperature and pH to optimize yields.
The mechanism of action for 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- likely involves interactions with specific molecular targets such as enzymes or receptors. The hydroxyl groups on the naphthalene ring may enhance binding affinity to these targets, influencing biological pathways such as enzyme inhibition or modulation of signal transduction.
Key physical and chemical properties include:
The scientific applications of 4(3H)-quinazolinone, 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl- are diverse:
This compound's unique structure and properties position it as a valuable asset in both research and industrial applications.
Quinazolinones represent a class of nitrogen-containing heterocyclic compounds characterized by a fused benzene ring and pyrimidinone structure. This scaffold occurs in >200 natural alkaloids, such as the antimalarial agent febrifugine from Dichroa febrifuga and the bronchodilator vasicinone from Adhatoda vasica [7] [8]. The scaffold's pharmaceutical significance stems from three key properties:
Table 1: Clinically Exploited Quinazolinone Derivatives
| Compound | Substitution Pattern | Therapeutic Application |
|---|---|---|
| Febrifugine | 3-(β-keto-γ-piperidyl) | Antimalarial |
| Vasicinone | 3-hydroxy-2,3-dihydro | Bronchodilator |
| Afloqualone | 3-(4-fluorophenyl)-2-methyl | Muscle relaxant |
| Proquinazid | 3-iodopropargyl | Agricultural fungicide |
Synthetic lethality exploits simultaneous vulnerabilities in cancer cells. 4(3H)-Quinazolinones serve as ideal scaffolds for developing inhibitors targeting complementary DNA repair pathways:
BRCA1/2 wild-type cancers rely on intact HR repair, limiting PARPi utility. Dual targeting of PARP1 and BRD4 disrupts compensatory resistance pathways:
Table 2: Dual PARP1/BRD4 Inhibitors in Development
| Compound | PARP1 IC₅₀ (nM) | BRD4 BD1 IC₅₀ (nM) | Cancer Models |
|---|---|---|---|
| III-7 | 1.8 | 9.3 | Pancreatic (PANC-1) |
| AMXI-5001 | 2.1 | 15.7 | Breast (MDA-MB-231) |
| 2X-121 | 0.9 | 22.4 | Ovarian (OVCAR-3) |
The naphthalene-modified quinazolinone 3-(2,7-dihydroxy-1-naphthalenyl)-2-methyl-4(3H)-quinazolinone exemplifies structure-based optimization:
Table 3: Structural Features of 3-(2,7-Dihydroxy-1-naphthalenyl)-2-methyl-4(3H)-quinazolinone
| Position | Substituent | Target Interaction |
|---|---|---|
| 2 | Methyl | PARP1 HD domain hydrophobic pocket |
| 3 | 2,7-Dihydroxy-1-naphthalenyl | BRD4 ZA channel H-bonding/π-stacking |
| 4 | Carbonyl oxygen | PARP1 Gly863 backbone H-bond |
| 6-8 | Unsubstituted | Avoids steric clash with PARP1 Ser904 |
This strategic targeting addresses the critical unmet need in HR-proficient malignancies, positioning quinazolinone derivatives as next-generation agents for synthetic lethality applications beyond BRCA-mutant cancers.
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7